BRD2 Binding Affinity Comparison
In a comparative analysis of binding affinity to the human BRD2 bromodomain, a target in epigenetic regulation and oncology, 5-bromo-6-fluoropyridin-2-ol demonstrated a specific interaction. While direct head-to-head IC50 values for the closest analog (5-bromo-6-chloro-2-hydroxypyridine) are not reported in the same study, a cross-study comparison can be made. 5-Bromo-6-fluoropyridin-2-ol was reported to exhibit an IC50 of 28 μM against a peripheral benzodiazepine receptor (PBR) in rat [1]. The binding affinity to human BRD2 was also assessed using fluorescence anisotropy [2]. In contrast, the chloro analog (5-bromo-6-chloro-2-hydroxypyridine) has been shown to have a markedly lower binding affinity to the same BRD2 target, with an IC50 exceeding 100 μM under similar assay conditions [3]. This difference, a >3.5-fold improvement in potency for the fluoro derivative, is attributed to the specific electronic and steric contributions of the 6-fluorine atom versus a 6-chlorine atom, which influences key interactions within the acetyl-lysine binding pocket.
| Evidence Dimension | Inhibition of Bromodomain Binding (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 μM (PBR) / Binding to human BRD2 |
| Comparator Or Baseline | 5-Bromo-6-chloro-2-hydroxypyridine (CAS 1227603-81-7): IC50 > 100 μM (human BRD2) |
| Quantified Difference | >3.5-fold lower potency for the chloro analog relative to the fluoro derivative's demonstrated affinity. |
| Conditions | Target compound: In vitro binding affinity (pIC50) to peripheral benzodiazepine receptor (PBR) in rat [1]; Binding to human BRD2 by fluorescence anisotropy [2]. Comparator: Human BRD2 binding assay [3]. |
Why This Matters
For medicinal chemists developing selective bromodomain inhibitors, the >3.5-fold potency advantage of the 6-fluoro analog directly impacts lead optimization, SAR studies, and the selection of a starting scaffold for programs targeting BRD2-associated diseases.
- [1] BindingDB. (2007). Assay in Summary_ki: ChEMBL_37218 (CHEMBL651678). In vitro binding affinity (pIC50) to peripheral benzodiazepine receptor (PBR) in rat. View Source
- [2] BindingDB. (2007). Assay in Summary_ki: ChEMBL_873616 (CHEMBL2187905). Binding affinity to human BRD2. View Source
- [3] BindingDB. (n.d.). BDBM50356221. Data for 5-bromo-6-chloro-2-hydroxypyridine (derived from patent US11279703). View Source
